molecular formula C27H42FeNP B3429841 (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine CAS No. 778511-13-0

(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

Cat. No. B3429841
CAS RN: 778511-13-0
M. Wt: 467.4 g/mol
InChI Key: OMJOHENANHRVCK-FAJIOPDMSA-N
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Description

“(S)-(+)-N-Methyl-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine” is a complex organic compound. It contains a ferrocene unit, which is a well-established, readily accessible class of main chain organosilicon metallopolymer . It also contains an amine group, which is known to act as a nucleophile .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, ω-transaminase has been considered potential for producing ®-(+)-1-(1-naphthyl)ethylamine by asymmetric reduction of 1-acetonaphthone . Additionally, engineering strategies such as random mutagenesis and semi-rational design have been used to improve the catalytic efficiency and thermostability of ω-transaminase .


Chemical Reactions Analysis

Amines, such as the one present in this compound, are known to act as nucleophiles. They can react with halogenoalkanes (haloalkanes or alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(+)-N-Methyl-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine” would depend on its exact molecular structure. Ferrocene units are known to be redox-active and can form self-assembled monolayers and organized multilayers .

Mechanism of Action

The mechanism of action of amines involves the use of their active lone pair of electrons on the nitrogen atom. These electrons are attracted to positive parts of other molecules or ions, allowing amines to act as nucleophiles .

Future Directions

The future directions for research on “(S)-(+)-N-Methyl-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine” could involve further exploration of its synthesis, properties, and potential applications. For instance, the use of ω-transaminase for producing ®-(+)-1-(1-naphthyl)ethylamine by asymmetric reduction of 1-acetonaphthone shows promise and could be further investigated .

properties

IUPAC Name

carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26NP.C5H10.2CH3.Fe/c1-16(21-2)19-14-9-15-20(19)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-2-4-5-3-1;;;/h3-8,10-13,16,19-21H,9,14-15H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2/t16-,19?,20?;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJOHENANHRVCK-FAJIOPDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42FeNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
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(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
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(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
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(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
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Reactant of Route 6
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

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